

oleyl palmitamide vs erucamide performance

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Compound Focus: Oleyl palmitamide

CAS No.: 16260-09-6

Cat. No.: S1516762

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Properties and Performance Comparison

Feature	Erucamide	Oleyl Palmitamide
Chemical Classification	Primary fatty acid amide [1]	Secondary fatty acid amide [1]
Molecular Formula	C ₂₂ H ₄₃ NO [2]	Information Missing
Melting Point	75-78 °C [2], 77-85 °C [3]	Information Missing
Primary Industrial Function	Slip and anti-block agent; mold release [2] [4]	Internal lubricant for improved flow and mold release [1]
Key Performance Traits	Good oxidative stability; low volatility; provides high slip [2] [1]	Excellent thermal stability (up to ~350°C) [1]
Key Biological Activities	Demonstrated antidepressant & anxiolytic effects in mice; anti-angiogenic properties [5] [5]	Information Missing
Migration Rate	Slower migration compared to oleamide [6]	Information Missing

Erucamide: Experimental Data & Biological Performance

For erucamide, several studies provide quantifiable data on its biological effects.

- **Antidepressant and Anxiolytic Effects:** A 2017 study administered erucamide orally to mice for 7 days and evaluated its effects using standard behavioral tests [5].
 - **Forced Swim Test (FST) & Tail Suspension Test (TST):** Doses of 5, 10, and 20 mg/kg of erucamide **significantly reduced immobility time** compared to the control group, indicating antidepressant-like activity. The effect was comparable to 20 mg/kg fluoxetine (a common antidepressant) [5].
 - **Open Field Test (OFT):** Erucamide (10 mg/kg) **significantly increased the number of rearings**, suggesting an anxiolytic (anti-anxiety) effect without affecting locomotor activity [5].
 - **Mechanism Insight:** The study found that the antidepressant effect was linked to the hypothalamus-pituitary-adrenal (HPA) axis. Erucamide treatment **significantly reduced serum levels** of the stress hormones corticosterone (CORT) and adrenocorticotrophic hormone (ACTH) in the mice [5].
- **Anti-angiogenic Properties:** Erucamide was isolated as a major lipid in bovine mesentery that induced angiogenesis (formation of new blood vessels) in a chorioallantoic membrane (CAM) assay. A dose of 2 mg of the lipid caused angiogenic activity, though the structural specificity for this activity was reported to be low [5].

Experimental Protocols for Key Findings

For researchers looking to replicate or build upon these findings, here are the methodologies from the key studies.

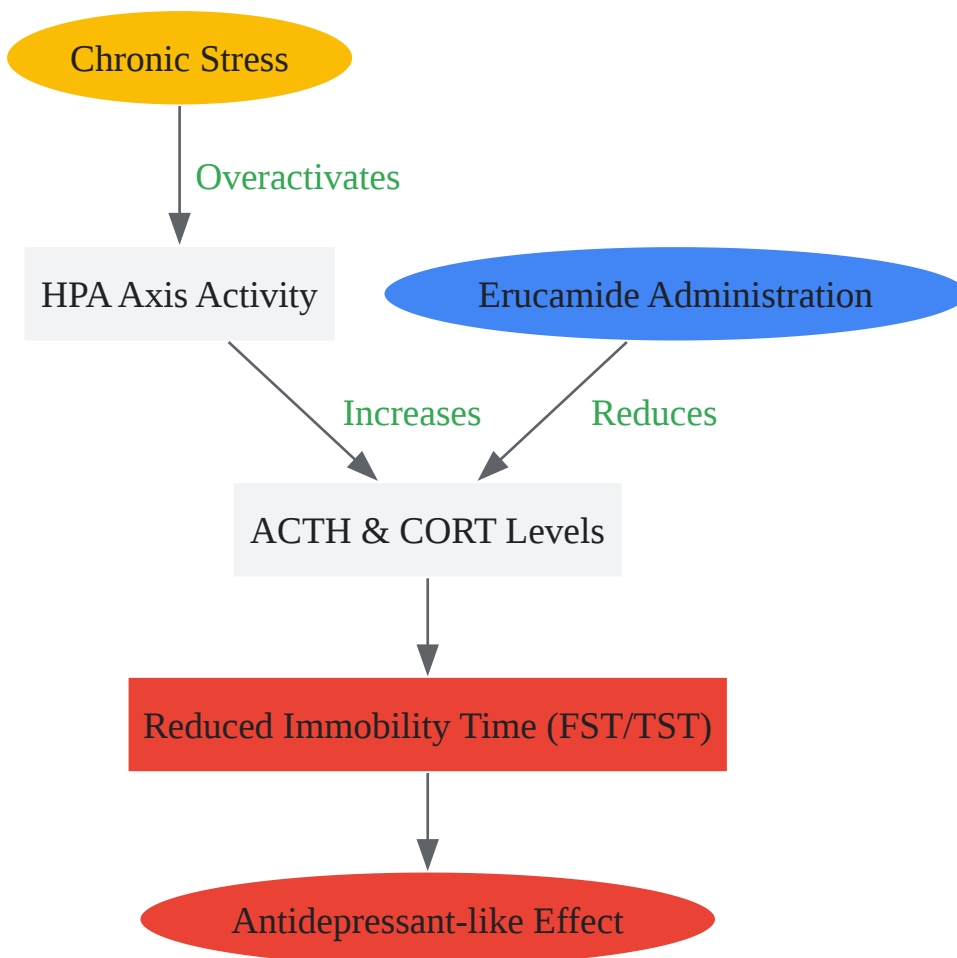
Experimental Protocol for Behavioral Studies on Erucamide [5]

- **Test System:** Male ICR mice.
- **Dosing:** Erucamide was suspended in 0.3% methyl cellulose and administered orally (p.o.) once daily for 7 consecutive days at doses of 5, 10, and 20 mg/kg. Fluoxetine (20 mg/kg) was used as a positive control.
- **Behavioral Tests:** Conducted 1 hour after the final administration on day 7.

- **Forced Swim Test (FST):** Mice were placed in a cylindrical container of water (25°C) for 6 minutes, and the duration of immobility during the last 4 minutes was recorded.
- **Tail Suspension Test (TST):** Mice were suspended by their tails for 6 minutes, and the duration of immobility was recorded.
- **Open Field Test (OFT):** Mice were placed in a square arena for 5 minutes, and their locomotor activity (number of crossings) and exploratory behavior (number of rearings) were measured.
- **Biochemical Analysis:** After the behavioral tests, blood serum was collected to measure ACTH and CORT levels using commercial ELISA kits.

Signaling Pathways for Erucamide

Based on the research, the following pathway illustrates the proposed mechanism for erucamide's antidepressant-like effects, which involves the HPA axis.



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Diagram Title: Proposed HPA Axis Pathway for Erucamide's Antidepressant Effect

Knowledge Gaps and Future Research

The most significant challenge in creating this direct comparison is the lack of publicly available data on **oleyl palmitamide's** biological performance.

- **Limited Data on Oleyl Palmitamide:** The search results confirm its classification and industrial use as a thermally stable lubricant [1] but provide no specific studies on its pharmacological or signaling properties.
- **Opportunity for Investigation:** Whether **oleyl palmitamide** shares any of the bioactive properties of other fatty acid amides (like erucamide or oleamide) remains an open question and a potential area for new research.

To summarize for your guide:

- **Erucamide** is a well-documented primary amide with **experimentally validated bioactive properties**, particularly for modulating the HPA axis and exhibiting antidepressant effects in animal models.
- **Oleyl Palmitamide** is recognized in industry as a secondary amide with **high thermal stability**, but its biological performance profile is not established in the current literature.

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